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The targeted reduction of core fucosylation on the N-glycans of therapeutic antibodies is a
powerful strategy to enhance their anti-tumor efficacy. The absence of fucose on the Fc region
of an IgG1 antibody significantly increases its binding affinity to the FcyRllla receptor on
Natural Killer (NK) cells, leading to a more potent antibody-dependent cell-mediated cytotoxicity
(ADCC) response.[1][2] 2-Fluorofucose (2-FF), a fucose analog, serves as an effective small
molecule inhibitor of fucosylation, providing a straightforward method to produce afucosylated
or low-fucose antibodies with enhanced effector functions.[3]

Mechanism of Action: 2-Fluorofucose is a cell-permeable compound that, once inside the cell,
Is metabolized into GDP-2-fluorofucose. This analog then acts as a competitive inhibitor of
fucosyltransferases, particularly FUT8, the enzyme responsible for adding fucose to the N-
glycan core. This inhibition disrupts the normal fucosylation process, resulting in the production
of antibodies with reduced or no core fucose.

Key Advantages of Using 2-Fluorofucose:

o Enhanced ADCC: Antibodies produced in the presence of 2-Fluorofucose exhibit
significantly increased ADCC activity, leading to more efficient killing of target cells.[1][2]
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» Simple and Efficient: As a small molecule additive to cell culture media, 2-Fluorofucose
offers a less labor-intensive alternative to genetic engineering of cell lines for producing
afucosylated antibodies.

o Controllable Fucosylation: The level of afucosylation can be modulated by varying the
concentration of 2-Fluorofucose in the cell culture medium, allowing for fine-tuning of the
antibody's effector function.

Quantitative Data

The following tables summarize the quantitative effects of 2-Fluorofucose on antibody
fucosylation and ADCC enhancement, based on data from various studies.

Table 1: Effect of 2-Fluorofucose Concentration on Antibody Fucosylation in CHO Cells

2-Fluorofucose Resulting Afucosylation
] Reference

Concentration (pM) Level (%)
Fucosylation percentages

10 ~50% reduction in fucosylation  following fucose titration in cell
culture media.
Comparison of two

lycoengineering strategies to

20 82.5% afucosylation i J J ) J
control the fucosylation of a
monoclonal antibody
In vitro ADCC activity of

50 >95% afucosylation afucosylated and fucosylated
IgG derived from...
In vitro ADCC activity of

100 >95% afucosylation afucosylated and fucosylated

IgG derived from...

Table 2: Enhancement of ADCC Activity of Afucosylated Antibodies
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Antibody Afucosylation
Target Level (%)

Fold Increase
in ADCC
Activity

EC50 Value
(ng/mL)

Reference

CD20 ~50%

20-fold decrease
in EC50

(A) Mean eC 50
value and (B)
Mean Relative
ADCC activity of
select AbX...

CD20 >95%

>100-fold ~0.1

Two mechanisms
of the enhanced
antibody-
dependent
cellular
cytotoxicity
(ADCC) efficacy
of non-
fucosylated
therapeutic
antibodies in

human blood

100% (FUT8
knockout)

HER?2

14-fold Not Specified

Bioprocess
development of a
stable FUT8-/--
CHO cell line to
produce
defucosylated
anti-HER?2
antibody

EGFR Not Specified

Not Specified Not Specified

Generation of
Long-Lived CHO
Cells Suitable for
Production of
Afucosylated
Antibodies and

© 2025 BenchChem. All rights reserved. 3/14

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Fc-Fusion

Proteins

Experimental Protocols
Protocol 1: Production of Afucosylated Antibodies using
2-Fluorofucose in CHO Cells

This protocol describes the general procedure for producing afucosylated monoclonal
antibodies in Chinese Hamster Ovary (CHO) cells by supplementing the culture medium with 2-
Fluorofucose.

Materials:

e CHO cell line expressing the antibody of interest

o Appropriate CHO cell culture medium (e.g., CD-CHO, SFM4CHO)

e 2-Fluorofucose (2-FF) stock solution (e.g., 10 mM in DMSO or PBS, sterile filtered)
e Cell culture flasks or bioreactors

o Standard cell culture equipment (incubator, centrifuge, etc.)

e Protein A affinity chromatography reagents for antibody purification

Procedure:

o Cell Culture: Culture the CHO cell line expressing the antibody of interest under standard
conditions (e.g., 37°C, 5-8% CO2, shaking or stirring).

e Addition of 2-Fluorofucose:
o Prepare a sterile stock solution of 2-Fluorofucose.

o On day 0 of the production culture, add the 2-Fluorofucose stock solution to the cell
culture medium to achieve the desired final concentration (e.g., 10-100 uM).
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o Aftitration experiment is recommended to determine the optimal 2-FF concentration for the
desired level of afucosylation for your specific cell line and antibody.

Fed-Batch Culture: Maintain the fed-batch culture for the desired duration (typically 10-14
days), feeding the cells with appropriate nutrient solutions as required.

Harvesting: At the end of the culture period, harvest the cell culture supernatant by
centrifugation to remove cells and debris.

Antibody Purification: Purify the afucosylated antibody from the supernatant using Protein A
affinity chromatography according to standard protocols.

Analysis of Fucosylation: Determine the level of afucosylation of the purified antibody using
N-glycan analysis (see Protocol 3).
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Workflow for Afucosylated Antibody Production
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Caption: Workflow for producing afucosylated antibodies using 2-Fluorofucose.

Protocol 2: Non-Radioactive ADCC Assay using LDH
Release
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This protocol describes a non-radioactive antibody-dependent cell-mediated cytotoxicity
(ADCC) assay using the release of lactate dehydrogenase (LDH) from lysed target cells as a
measure of cytotoxicity.

Materials:

» Target Cells: A cell line expressing the antigen recognized by the antibody (e.g., Raji cells for
anti-CD20 antibodies).

» Effector Cells: Natural Killer (NK) cells (e.g., primary human NK cells or an NK cell line like
NK-92).

o Antibodies: Fucosylated (control) and afucosylated versions of the antibody of interest.
e Assay Medium: RPMI-1640 with 10% FBS.
e 96-well round-bottom and flat-bottom plates.
» LDH cytotoxicity detection kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay).
o Plate reader capable of measuring absorbance at 490 nm.
Procedure:
o Prepare Target Cells:
o Harvest target cells and wash them twice with assay medium.
o Resuspend the cells to a concentration of 1 x 1075 cells/mL in assay medium.

o Plate 50 pL of the target cell suspension (5,000 cells) into each well of a 96-well round-
bottom plate.

e Prepare Antibody Dilutions:
o Prepare serial dilutions of the fucosylated and afucosylated antibodies in assay medium.

o Add 50 pL of the antibody dilutions to the wells containing the target cells.

© 2025 BenchChem. All rights reserved. 7/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Include a "no antibody" control.

» Prepare Effector Cells:
o Harvest effector cells and wash them twice with assay medium.

o Resuspend the cells to a concentration that will yield the desired effector-to-target (E:T)
ratio (e.g., for a 10:1 E:T ratio, resuspend at 5 x 10”5 cells/mL).

o Add 100 pL of the effector cell suspension to the appropriate wells.

e Set up Controls:

[¢]

Spontaneous Release (Target): Target cells + 150 pL assay medium.

[e]

Spontaneous Release (Effector): Effector cells + 150 yL assay medium.

o

Maximum Release (Target): Target cells + 50 pL assay medium + 10 pL of lysis solution
from the Kit.

(¢]

Medium Background: 200 pL assay medium.

e Incubation:
o Centrifuge the plate at 250 x g for 4 minutes to facilitate cell contact.
o Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

e LDH Measurement:

[¢]

Centrifuge the plate at 250 x g for 4 minutes.

[¢]

Carefully transfer 50 pL of the supernatant from each well to a new 96-well flat-bottom
plate.

[¢]

Add 50 pL of the LDH substrate mix to each well.

[e]

Incubate for 30 minutes at room temperature, protected from light.
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o Add 50 pL of the stop solution.

o Measure the absorbance at 490 nm using a plate reader.

o Data Analysis:

o Calculate the percentage of specific lysis using the following formula:

o Plot the percentage of cytotoxicity against the antibody concentration to generate dose-

response curves and determine the EC50 values.

ADCC Assay Workflow (LDH Release)

Prepare & Plate
Target Cells
Add Antibody
Dilutions
Add Effector
Cells
Incubate
(4-6 hours)
Measure LDH
Release

Calculate % Cytotoxicity
& EC50
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Caption: Workflow for a non-radioactive ADCC assay using LDH release.

Protocol 3: N-Glycan Analysis of Afucosylated
Antibodies

This protocol outlines a general workflow for the analysis of N-linked glycans from purified
antibodies to determine the level of fucosylation, using UHPLC with fluorescence detection and
mass spectrometry confirmation.

Materials:

Purified fucosylated and afucosylated antibodies.

« PNGase F enzyme.

e Denaturing and reaction buffers.

o Fluorescent labeling reagent (e.g., 2-aminobenzamide, 2-AB).
e HILIC-SPE cartridges for cleanup.

o UHPLC system with a fluorescence detector.

e Mass spectrometer (e.g., Q-TOF).

e HILIC column for glycan separation.

Procedure:

e Deglycosylation:

o Denature the antibody sample (e.g., with SDS and a reducing agent).

o Incubate the denatured antibody with PNGase F overnight at 37°C to release the N-
glycans.
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e Glycan Labeling:

o Precipitate the deglycosylated protein (e.g., with cold ethanol) and collect the supernatant
containing the glycans.

o Dry the glycan sample.
o Label the dried glycans with a fluorescent tag (e.g., 2-AB) by reductive amination.
e Cleanup:

o Remove excess fluorescent label from the sample using HILIC solid-phase extraction
(SPE).

e UHPLC-HILIC-FLR Analysis:
o Reconstitute the labeled glycans in an appropriate solvent (e.g., 70% acetonitrile).
o Inject the sample onto a HILIC column on a UHPLC system.
o Separate the glycans using a gradient of an aqueous buffer and acetonitrile.
o Detect the fluorescently labeled glycans using a fluorescence detector.
e Mass Spectrometry Confirmation:

o Couple the UHPLC system to a mass spectrometer to confirm the identity of the glycan
peaks based on their mass-to-charge ratio.

o Data Analysis:

o Integrate the peak areas of the fucosylated and afucosylated glycan species in the
chromatogram.

o Calculate the percentage of afucosylation by dividing the sum of the peak areas of all
afucosylated glycans by the sum of the peak areas of all glycans.

Signaling Pathway
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Caption: Simplified ADCC signaling cascade in NK cells initiated by afucosylated antibodies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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